

Application Notes and Protocols: Apelin-16 Treatment in Human Endothelial Cell Culture

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Compound of Interest

Compound Name: *Apelin-16, human, bovine*

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Introduction

Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled receptor APJ. The Apelin/APJ system is a critical regulator of cardiovascular function and angiogenesis. [1][2] Apelin peptides exist in various isoforms, with Apelin-16 being one of the active fragments. In human endothelial cells, the activation of the APJ receptor by Apelin initiates a signaling cascade that promotes a pro-angiogenic state, characterized by increased proliferation, migration, and tube formation. [3][4][5] These effects are crucial for both physiological processes, such as vascular development and repair, and pathological conditions, including tumor angiogenesis. [5][6] This document provides detailed application notes and protocols for studying the effects of Apelin-16 on human endothelial cell cultures, with a focus on human umbilical vein endothelial cells (HUVECs).

Data Presentation: Quantitative Effects of Apelin Treatment

The following tables summarize the quantitative data from various studies on the effects of Apelin treatment on human endothelial cells.

Table 1: Effect of Apelin on Endothelial Cell Proliferation

Cell Type	Apelin Isoform	Apelin Concentration	Treatment Duration	Co-treatment	Observed Effect	Reference
HUVECs	Apelin-13	20 nM - 60 μ M	7 days	None	Dose-dependent increase in viable cells.	[7]
HUVECs	Apelin (unspecified)	0 - 1000 ng/ml	48 hours	VEGF (20 ng/ml)	Enhanced VEGF-induced proliferation in a dose-dependent manner. No significant effect without VEGF.	[8]
MEECs	Apelin miRNA	Not Applicable	10 days	Hypoxia (1% O ₂)	Knockdown of Apelin inhibited hypoxia-induced cell proliferation.	[5]

Table 2: Effect of Apelin on Endothelial Cell Migration

Cell Type	Apelin Isoform	Apelin Concentration	Assay Type	Observed Effect	Reference
HUVECs	Apelin-13	20 nM - 60 μ M	Boyden Chamber	Dose-dependent increase in cell migration.	[7]
LECs	Apelin-13	10 nM or 1 μ M	2D time-lapse microscopy	Enhanced cell migration.	[9]
VSMCs	Conditioned media from Apelin siRNA-treated ECs	Not Applicable	Transwell Assay	Enhanced migration of vascular smooth muscle cells.	[1]

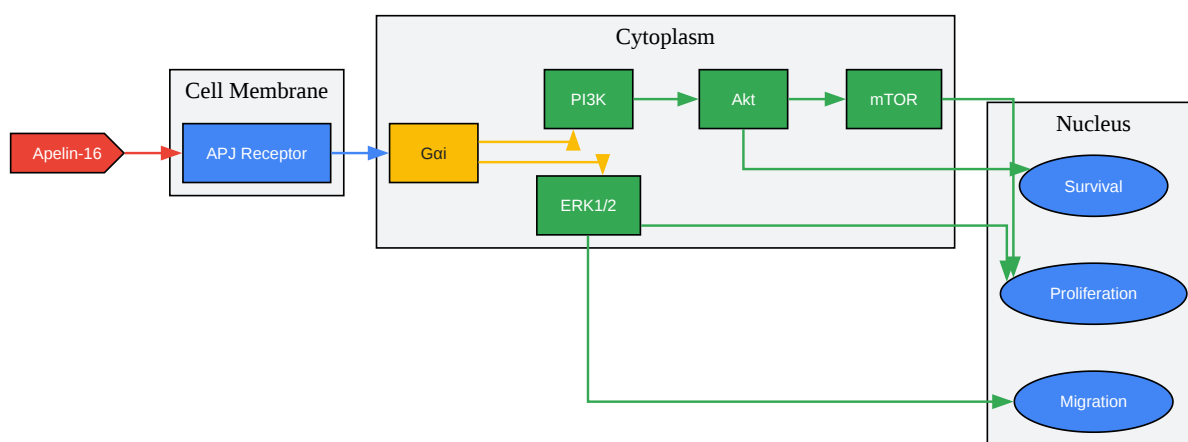
Table 3: Effect of Apelin on Endothelial Cell Tube Formation

Cell Type	Apelin Isoform	Apelin Concentration	Observed Effect	Reference
HUVECs	Apelin-13	20 nM - 60 μ M	Dose-dependent increase in tube length.	[7]
LECs	Apelin-13	10 nM or 1 μ M	Stimulated in vitro capillary-like tube formation.	[9]

Signaling Pathways

Apelin-16 binding to its receptor, APJ, on endothelial cells activates several downstream signaling pathways that collectively promote angiogenesis. The primary signaling cascade involves the activation of G α i, leading to the stimulation of Phosphoinositide 3-kinase (PI3K) and subsequently Protein Kinase B (Akt).[1][6] This PI3K/Akt pathway is central to cell proliferation and survival. Furthermore, Apelin signaling can also activate the Extracellular

signal-regulated kinase (ERK1/2) and p70S6 kinase pathways, which are also involved in cell growth and proliferation.[2][5]

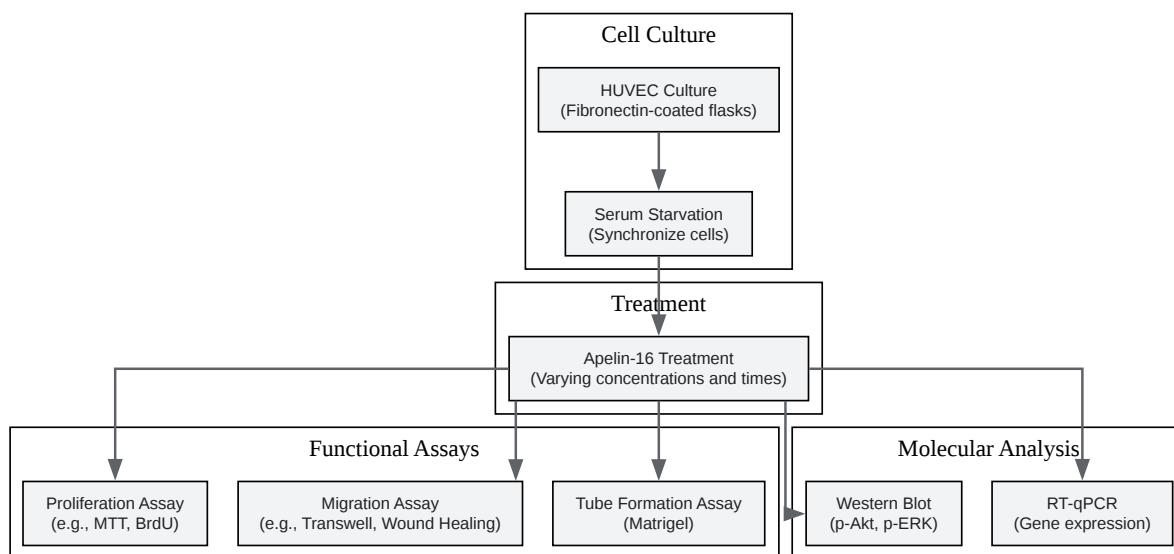


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Caption: Apelin-16 signaling pathway in endothelial cells.

Experimental Protocols

A typical workflow for investigating the effects of Apelin-16 on human endothelial cells involves several key experimental stages, from cell culture to functional assays and molecular analysis.



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Caption: Experimental workflow for Apelin-16 studies.

Human Endothelial Cell Culture

This protocol outlines the basic steps for culturing HUVECs.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Basal Medium (EBM) supplemented with growth factors (e.g., hydrocortisone, bovine brain extract, EGF) and 10% Fetal Bovine Serum (FBS).[10]
- Fibronectin-coated culture flasks/plates.[11][12]
- Trypsin/EDTA solution

- Phosphate Buffered Saline (PBS)

Protocol:

- Coat culture vessels with fibronectin by incubating with a fibronectin solution overnight at 37°C. Aspirate the solution and wash with PBS before use.[\[11\]](#)[\[12\]](#)
- Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
- Transfer the cells to a centrifuge tube containing pre-warmed complete EBM and centrifuge to pellet the cells.
- Resuspend the cell pellet in fresh complete EBM and plate onto the fibronectin-coated vessel.
- Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days.
- Subculture the cells when they reach 70-90% confluency using Trypsin/EDTA.[\[11\]](#) HUVECs are typically used for experiments between passages 3 and 6.[\[13\]](#)

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability as an indicator of proliferation.

Materials:

- HUVECs
- 96-well plates
- Serum-free EBM
- Apelin-16
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Protocol:

- Seed HUVECs in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Synchronize the cells by serum-starving them in serum-free EBM for 12-24 hours.
- Treat the cells with various concentrations of Apelin-16 in low-serum EBM. Include a vehicle control.
- Incubate for the desired period (e.g., 48 hours).[\[8\]](#)
- Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Aspirate the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 490 nm using a microplate reader.[\[13\]](#)

Transwell Migration Assay

This assay quantifies the chemotactic migration of endothelial cells.

Materials:

- HUVECs
- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Serum-free EBM
- Apelin-16
- Crystal Violet stain

Protocol:

- Seed HUVECs in a culture flask and grow to 70-90% confluency.

- Serum-starve the cells for 12-24 hours.
- Add serum-free EBM containing Apelin-16 to the lower chamber of the 24-well plate.^[14]
- Harvest the serum-starved HUVECs and resuspend them in serum-free EBM.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Incubate for 4-6 hours at 37°C to allow for migration.
- Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
- Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

- HUVECs
- Matrigel or similar basement membrane extract
- 96-well plate
- Serum-free EBM
- Apelin-16

Protocol:

- Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
- Harvest serum-starved HUVECs and resuspend them in serum-free EBM containing different concentrations of Apelin-16.

- Seed the cells onto the Matrigel-coated wells.
- Incubate for 6-24 hours at 37°C.
- Visualize the formation of tube-like structures using a microscope and quantify parameters such as total tube length or number of branch points.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

- HUVECs
- Apelin-16
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Grow HUVECs to near confluency and serum-starve them.
- Treat the cells with Apelin-16 for short time points (e.g., 5, 15, 30 minutes) to observe rapid phosphorylation events.
- Lyse the cells on ice with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane and probe with specific primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.[15]

Conclusion

Apelin-16 is a potent stimulator of angiogenesis in human endothelial cells. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of Apelin-16 action and its potential as a therapeutic target in diseases characterized by abnormal angiogenesis. Careful experimental design and adherence to standardized protocols are essential for obtaining reproducible and meaningful results.

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